1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Overview
Description
“1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine” is a chemical compound . The molecular formula of this compound is C19H22Cl2N2O3S and it has a molecular weight of 429.36058 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular formula is C19H22Cl2N2O3S and the molecular weight is 429.36058 .Future Directions
The future directions for research on “1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity , suggesting potential future directions in these areas.
Mechanism of Action
Target of Action
Related compounds such as 1-(2-methoxyphenyl)piperazine are known to interact with dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
Similar compounds like 1-(2-methoxyphenyl)piperazine are known to act as antagonists at dopamine receptors
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-16(14(13)2)22-9-11-23(12-10-22)27(24,25)17-8-7-15(20)18(21)19(17)26-3/h4-8H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJITVVHSHSBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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